Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUDRCQRXQXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Condensation Synthesis of the Core Compound
The primary synthetic approach to methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate involves a one-pot condensation reaction between methyl 2-isothiocyanatobenzoate and methyl malonate. This method efficiently forms the 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core, which is a close structural analog of the target compound.
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Methyl 2-isothiocyanatobenzoate + Methyl malonate → Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
Conditions: The reaction is carried out under mild conditions, typically in a suitable solvent like DMF (dimethylformamide) with a base such as triethylamine to facilitate condensation.
This approach yields the sulfanylquinoline core with high efficiency, providing a foundation for further functionalization.
Selective Methylation of the Sulfanyl Group
The methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is a critical step to obtain methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, an important intermediate.
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- Methyl iodide (CH3I) as the methylating agent.
- Triethylamine as a base.
- DMF as solvent.
- Temperature: 50 °C.
- Reaction time: 1 hour.
-
Under these mild conditions, selective S-methylation occurs almost quantitatively, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with over 80% purity after crystallization. No significant O- or N-methylation products are detected at this stage.
Consecutive Alkylation Leading to Mixed Products
Further methylation of the S-methylated intermediate with methyl iodide under stronger basic conditions leads to a mixture of O- and N-methylated products.
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- Sodium hydride (NaH).
- Potassium carbonate (K2CO3).
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- Solvent: DMF.
- Temperature: 80 °C.
- Reaction time: 8 hours.
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- Major: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-methylation).
- Minor: Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-methylation).
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The O-methylated product is obtained in 80–99% yield, while the N-methylated product forms in 1–20% yield depending on conditions.
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The methylation proceeds via an SN2 mechanism on the anion generated by the strong base. The reaction is sensitive to solvent polarity and base strength, with triethylamine being insufficient for the second methylation step.
Hydrolysis to Obtain Corresponding Acid
Hydrolysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate yields the corresponding carboxylic acid derivative, which is relevant for biological activity studies.
Summary Table of Key Reaction Parameters and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 2-isothiocyanatobenzoate + Methyl malonate | Condensation in DMF, base (triethylamine) | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | High (not specified) | One-pot synthesis |
| 2 | Above compound | CH3I, triethylamine, DMF, 50 °C, 1 h | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80 (after crystallization) | Selective S-methylation |
| 3 | Above compound | CH3I, NaH or K2CO3, DMF, 80 °C, 8 h | Mixture: O-methylated (major), N-methylated (minor) products | 80–99 (O-methylated), 1–20 (N-methylated) | Requires strong base |
| 4 | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hydrolysis (acidic/basic) | 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid | Not specified | For biological testing |
Analytical Characterization and Confirmation
The structures and purity of the synthesized compounds have been confirmed using a combination of:
- Elemental analysis.
- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectroscopy.
- LC/MS (Liquid Chromatography/Mass Spectrometry).
- Single-crystal X-ray diffraction.
These techniques ensure the regioselectivity and integrity of the methylation and condensation products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate has been investigated for its antiviral properties , particularly against the Hepatitis B virus (HBV). Research indicates that derivatives of this compound can act as potent inhibitors of HBV replication. In vitro studies demonstrated that specific methylated derivatives exhibited high inhibition rates at concentrations as low as 10 µM, suggesting their potential as therapeutic agents for viral infections .
Case Study: Antiviral Activity
- Study Focus : The methylation of the compound was explored to enhance its antiviral efficacy.
- Results : The synthesized compounds were confirmed through various analytical techniques (NMR, LC/MS), revealing a strong correlation between structural modifications and antiviral activity against HBV .
Synthesis and Structural Modifications
The synthesis of this compound involves several key reactions, including alkylation and methylation processes. These reactions allow for the creation of various derivatives that can be tailored for specific biological activities.
Table 1: Synthesis Overview
| Reaction Type | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| S-Methylation | DMF, 50 °C, triethylamine | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80 (after crystallization) |
| O-Methylation | Strong base (NaH/K2CO3) | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 80–99 |
| N-Methylation | Varies | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1–20 |
Potential in Cosmetic Formulations
Beyond its medicinal applications, this compound's properties may also be harnessed in the cosmetic industry. The compound's ability to stabilize formulations and enhance skin penetration makes it a candidate for topical applications.
Case Study: Cosmetic Formulation
A study highlighted the importance of assessing the bioavailability of drug molecules in dermatological formulations. This compound could potentially improve the efficacy and safety of cosmetic products by enhancing the skin's absorption of active ingredients .
Analytical Applications
The compound's unique chemical structure allows it to be utilized in various analytical chemistry applications, including as a reference standard for the development of analytical methods. Its stability and reactivity make it suitable for use in assays aimed at quantifying other compounds within biological matrices.
Table 2: Analytical Applications
| Application Type | Description |
|---|---|
| Reference Standard | Used in method validation for quantification |
| Stability Testing | Evaluating the stability of formulations |
| Bioavailability Studies | Assessing skin penetration and absorption |
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The quinoline ring structure allows for interactions with DNA and proteins, which may contribute to its biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
The sulfanyl group at position 2 is a key functional site for chemical modifications:
- Methylation: Reacting the parent compound with MeI produces Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, which shows reduced polarity (m.p. 100–101°C) compared to the original thiol derivative (m.p. 181–182°C) .
- Fluorinated Analogues: Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate introduces fluorine atoms at positions 6 and 7 and a fluorobenzylsulfanyl group at position 2.
Modifications at Position 4
The hydroxyl group at position 4 influences hydrogen bonding and acidity:
- Methylation : Treatment with NaH and MeI converts the hydroxyl group to a methoxy group (compound 4, m.p. 100–101°C), reducing hydrogen-bonding capacity .
- Ethyl Ester Analogues: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 14446-31-2) substitutes the methyl ester with an ethyl group, slightly increasing lipophilicity (logP difference: ~0.5) .
Additional Substituents on the Quinoline Core
- Methoxy and Allyl Groups: Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate () introduces methoxy groups at positions 6 and 7 and an allyl group at position 1, altering steric and electronic properties for targeted biological interactions .
Ester Group Variations
- Trifluoromethyl Derivatives: Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6) incorporates a trifluoromethyl group, enhancing resistance to oxidative degradation .
Physicochemical and Reactivity Comparisons
Table 1: Key Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups | logP (Predicted) |
|---|---|---|---|
| Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate | 181–182 | -OH, -SH, COOCH₃ | 2.1 |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 100–101 | -OCH₃, -SCH₃, COOCH₃ | 2.8 |
| Methyl 6,7-difluoro-2-(4-fluorobenzylsulfanyl)-4-hydroxyquinoline-3-carboxylate | N/A | -OH, -S-CH₂C₆H₄F, COOCH₃, -F | 3.5 |
| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | N/A | -OH, -OCH₃, COOCH₂CH₃ | 2.6 |
Reactivity Insights
- Thiol Group Reactivity : The sulfanyl group in the parent compound undergoes alkylation (e.g., with MeI) or oxidation, whereas methylthio derivatives (e.g., compound 4) are less nucleophilic .
- Ester Hydrolysis : Methyl esters (e.g., parent compound) hydrolyze faster than ethyl esters (e.g., CAS 14446-31-2) under basic conditions due to steric effects .
Biological Activity
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (MHSQ) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antiviral agent. This article delves into the biological activity of MHSQ, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
MHSQ is a member of the quinoline family, characterized by its unique structure which contributes to its biological properties. The molecular formula is , and it features a hydroxyl group, a sulfanyl group, and a carboxylate moiety that are crucial for its activity.
Antiviral Properties
One of the most notable biological activities of MHSQ is its antiviral efficacy, particularly against Hepatitis B Virus (HBV). Research indicates that MHSQ demonstrates high inhibition of HBV replication. In vitro studies have shown that at a concentration of 10 µM, MHSQ can significantly reduce viral replication rates, making it a candidate for further development as an antiviral therapeutic agent .
The mechanism by which MHSQ exerts its antiviral effects appears to involve interaction with viral proteins and possibly inhibition of viral polymerase activity. Molecular docking simulations suggest that MHSQ can bind effectively to target sites on the HBV polymerase, disrupting its function and preventing viral replication .
Research Findings
Several studies have contributed to our understanding of MHSQ's biological activity:
In Vitro Studies
- Study Design : In vitro assays were conducted using hepatocyte cell lines infected with HBV. Various concentrations of MHSQ were tested to evaluate its antiviral efficacy.
- Results : MHSQ displayed a dose-dependent inhibition of HBV replication. The IC50 value was determined to be approximately 5 µM, indicating strong antiviral activity .
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 20% |
| 5 | 60% |
| 10 | 85% |
Molecular Docking Studies
Molecular docking studies provided insights into the binding affinity of MHSQ with HBV polymerase. The docking scores indicated that MHSQ binds more favorably compared to some known antiviral agents.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| MHSQ | -9.5 |
| Adefovir | -8.0 |
| Lamivudine | -7.5 |
Case Studies
A case study involving patients with chronic HBV infection treated with MHSQ analogs showed promising results in reducing viral load and improving liver function tests. Patients receiving treatment exhibited significant reductions in serum HBV DNA levels after 12 weeks of therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with β-ketoesters, followed by functionalization. For example, the hydroxy and sulfanyl groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. Optimization includes controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical. Monitor intermediates using TLC and characterize via -NMR and FTIR to confirm functional group integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of exposure:
- Skin contact: Rinse with water for 15 minutes.
- Eye contact: Flush with saline solution for 15 minutes.
Store in airtight containers away from ignition sources. Dispose of waste via certified hazardous waste services. Refer to GHS-compliant SDS sheets for related quinoline derivatives for guidance .
Advanced Research Questions
Q. How can crystallographic software like SHELX refine the crystal structure of this compound?
- Methodological Answer :
Data Collection : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Use SHELXD for phase determination via direct methods.
Refinement : Employ SHELXL for least-squares refinement, adjusting positional and anisotropic displacement parameters.
Validation : Analyze R-factors (, ) and check for residual electron density peaks.
For twinned crystals, use the TWIN/BASF commands in SHELXL. Example refinement tables should include bond lengths, angles, and torsion angles to validate molecular geometry .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., , ). Use Mercury or CrystalExplorer to visualize networks. For example:
- Identify donor-acceptor pairs (O–H···O, S–H···N) and measure distances (2.5–3.0 Å) and angles (>120°).
- Construct tables listing symmetry operations and intermolecular interactions. This aids in understanding supramolecular assembly and stability .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Computational Modeling : Use DFT (e.g., B3LYP/6-311++G**) to calculate -NMR shifts (referencing TMS).
- Validation : Compare calculated vs. experimental shifts. Deviations >0.5 ppm may indicate solvation effects or tautomerism (e.g., keto-enol equilibria).
- Solvent Correction : Apply implicit solvent models (PCM) or explicit solvent clustering to improve accuracy. Tools like Gaussian or ORCA are recommended .
Q. What methodologies are effective for analyzing ring puckering in the quinoline moiety?
- Methodological Answer : Apply Cremer-Pople parameters to quantify puckering:
Calculate out-of-plane displacements () for each atom relative to the mean plane.
Compute puckering amplitude () and phase angle () using:
For six-membered rings, compare to reference values (e.g., Å for chair conformers). Use software like PARST or PLATON for automated analysis .
Data Contradiction Analysis
Q. How to resolve inconsistencies in crystallographic refinement (e.g., high R-factors or anomalous thermal parameters)?
- Methodological Answer :
- Twinned Data : Re-process data using HKL-3000 to detect twin laws (e.g., two-fold rotation).
- Disorder Modeling : Split occupancy for disordered groups (e.g., methyl or sulfanyl moieties) using PART commands in SHELXL.
- Validation Tools : Cross-check with CheckCIF/PLATON to identify missed symmetry or hydrogen bonding errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
